molecular formula C16H20N2 B1221212 N,N,N',N'-Tetramethylbenzidine CAS No. 366-29-0

N,N,N',N'-Tetramethylbenzidine

Cat. No. B1221212
CAS RN: 366-29-0
M. Wt: 240.34 g/mol
InChI Key: YRNWIFYIFSBPAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TMB can involve various methods, including its incorporation into layered α-zirconium phosphate (α-ZrP) during the synthesis of α-ZrP and by impregnation. TMB is photoionized at room temperature by visible light irradiation, forming stable TMB+ radical cations. This process highlights the compound's photoreactive nature and its potential for use in photochemical applications (Krishna & Kevan, 1999).

Molecular Structure Analysis

TMB's molecular structure has been analyzed through various spectroscopic methods. Studies have provided vibrational data on the first excited singlet state of TMB, offering insights into its electronic configuration and structural properties (Boilet et al., 2003). These analyses are crucial for understanding the compound's reactivity and interactions at the molecular level.

Chemical Reactions and Properties

TMB undergoes photoionization in different environments, such as in acetonitrile solution and when trapped in silica gel, indicating its versatile reactivity under photoirradiation. The compound's behavior in these processes provides valuable information on its chemical properties and the effects of different solvents and materials on its ionization and stability (Hirata, Takimoto, & Mataga, 1983).

Physical Properties Analysis

The physical properties of TMB, such as its half-life and photoionization yield, have been extensively studied. For instance, the half-life of photoinduced TMB+ ion in α-ZrP is significantly higher than in other materials, illustrating its potential for long-term applications in material science (Krishna & Kevan, 1999).

Chemical Properties Analysis

Research on TMB's chemical properties has revealed its interactions with various compounds and its behavior in different chemical environments. For example, the electron transfer reaction between TMB and C60 in solution demonstrates the compound's role as an effective electron donor, which is essential for understanding its applications in photoinduced electron transfer processes (Michaeli et al., 1997).

Scientific Research Applications

Enzyme Assays

N,N,N',N'-Tetramethylbenzidine (TMB) has been effectively used as a substrate in enzyme assays, particularly for the quantitative determination of myeloperoxidase, a significant enzyme in immunology. This application benefits from TMB’s non-carcinogenic and non-mutagenic properties, making it a safer alternative to other substrates. The assays employing TMB are sensitive and can quantitate myeloperoxidase across a range of pH values (Andrews & Krinsky, 1982).

Photoionization Studies

TMB is a subject of interest in photoionization research. Studies have explored its photoionization in various organic solvents, shedding light on solvent-solute exciplex interactions. This research contributes to a deeper understanding of the photochemical properties of aromatic amines like TMB (Hirata, Takimoto, & Mataga, 1983).

Radical Formation and Decay

Investigations on the formation and decay of TMB radical cations provide insights into its oxidation reactions. These studies are crucial for understanding the kinetics and mechanisms of reactions involving TMB and have implications for its use in various chemical processes (Kiruthiga, Aravindan, Anandan, & Maruthamuthu, 2006).

Spectroscopic Studies

TMB has been studied extensively through various spectroscopic methods, including electron spin resonance and diffuse reflectance spectroscopies. These studies provide valuable information on the electronic properties of TMB, especially in different environments such as layered zirconium phosphate (Krishna & Kevan, 1999).

Immunological Applications

TMB is used as a chromogen in enzyme-linked immunosorbent assays (ELISA). Its stability and sensitivity make it suitable for detecting horseradish peroxidase, an enzyme commonly used in these assays. The development of stable TMB-based substrate reagents has improved the sensitivity and reliability of ELISA tests (Frey, Meckelein, Externest, & Schmidt, 2000).

Future Directions

There are ongoing studies on the formation and decay of the “N,N,N’,N’-Tetramethylbenzidine” radical cation using various oxidants and reductants . It is also being used in the chemical routes to solar energy conversions .

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline
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InChI

InChI=1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YRNWIFYIFSBPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H20N2
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DSSTOX Substance ID

DTXSID0036845
Record name N,N,N',N'-Tetramethylbenzidine
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Molecular Weight

240.34 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N,N,N',N'-Tetramethylbenzidine
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Vapor Pressure

0.0000163 [mmHg]
Record name N,N,N',N'-Tetramethylbenzidine
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Product Name

N,N,N',N'-Tetramethylbenzidine

CAS RN

366-29-0
Record name N,N,N′,N′-Tetramethylbenzidine
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Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetramethyl-
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Record name N,N,N',N'-Tetramethylbenzidine
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Record name N,N,N',N'-tetramethylbenzidine
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Synthesis routes and methods

Procedure details

A mixture of p-dimethylaminophenyl magnesium bromide (1 mole) and thallous bromide (2 moles) is stirred and refluxed under nitrogen for 5 hours. The cooled solution is filtered to remove thallium, and hydrogen chloride passed into the filtrate. The colorless hydrochloride which precipitates is filtered off, stirred into dilute sodium hydroxide, and the tetramethylbenzidine extracted with ether-benzene (1:1, 2 × 30 ml.) The extracts are dried over anhydrous sodium sulfate and the solvent removed to leave a yellow solid which is sublimed at 165°/0.05 mm. to give a 70% yield of pure N,N,N',N'-tetramethylbenzidine as a colorless solid, m.p. 195°.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
958
Citations
Y Ito - Tetrahedron, 2007 - Elsevier
Photocarboxylation of 1,1-diphenylethylene with N,N,N′,N′-tetramethylbenzidine (TMB) in MeCN under bubbling of CO 2 proceeded with high catalytic efficiency, giving 3,3-…
Number of citations: 18 www.sciencedirect.com
S Hashimoto, JK Thomas - The Journal of Physical Chemistry, 1984 - ACS Publications
Singlet decay pathways of tetramethylbenzidine (TMB) and its protonated forms (monoprotonated and diprotonated TMB, TMBH+, and TMBH22+) were investigated in several media, …
Number of citations: 25 pubs.acs.org
X Bosong, L Kevan - Colloids and Surfaces A: Physicochemical and …, 1993 - Elsevier
The photoionization of N,N,N′,N′-tetramethylbenzidine (TMB) trapped in sol—gel synthesized silica gel and commercial silica gels of different pore sizes was studied by diffuse …
Number of citations: 1 www.sciencedirect.com
L Boilet, G Buntinx, C Lefumeux, O Poizat - Journal of Photochemistry and …, 2004 - Elsevier
The photoinduced reaction of electron transfer (ET) from N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) and N,N,N′,N′-tetramethylbenzidine (TMB) to the dichloromethane …
Number of citations: 11 www.sciencedirect.com
T Wolff, S Weber, B Böhm… - Photochemistry and …, 1995 - Wiley Online Library
After UV irradiation of rapidly frozen solutions of N, N, N', N'‐tetramethylbenzidine (TMB) in dilute aqueous micellar cetyltrimethylammonium bromide at 80 K, the ESR signal …
Number of citations: 1 onlinelibrary.wiley.com
S Pankasem, JK Thomas - Langmuir, 1992 - ACS Publications
Fluorescence and photoionization studies of NNJJ'JI'-tetramethylbenzidine, TMB, adsorbed on y-alumina are reported. Both steady-state and time-resolved studies indicate that there …
Number of citations: 10 pubs.acs.org
K Kiruthiga, P Aravindan, S Anandan… - Research on chemical …, 2006 - Springer
N,N,N′,N′-Tetramethylbenzidine (TMB) is an aromatic amine that undergoes oxidation by various oxidizing agents such as Ce 4+ , MnO − 4 , Cr 2 O 2− 7 ; HSO − 5 , S 2 O − 8 , H 2 O …
Number of citations: 12 link.springer.com
A Bernas, D Grand, S Hautecloque… - The Journal of Physical …, 1986 - ACS Publications
The decay and lifetimes t1/2 of photoproduced A, A,(V', iV-tetramethylbenzidine cation radicals (TMB+) in cationic (Mi+), neutral (Mi0), and anionic (Mi') micelles, in the absence or …
Number of citations: 39 pubs.acs.org
K Yakushi, I Ikemoto, H Kuroda - Acta Crystallographica Section B …, 1971 - scripts.iucr.org
Crystals of the (2: 1) complex of N, N, N', N'-tetramethylbenzidine (TMBD) and chloranil are monoclinic, space group P21/a, with a= 16.498, b= 8.413, c= 14.149/~, fl= 117.42, Z= 2. The …
Number of citations: 20 scripts.iucr.org
T Saito, K Haida, M Sano, Y Hirata… - The Journal of Physical …, 1986 - ACS Publications
The dynamic behaviors of long-lived ion pairs produced by photoexcitation of IV, IV,', N'-tetramethylbenzidine in various nitriles and alcohols have been investigated by picosecond and …
Number of citations: 21 pubs.acs.org

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